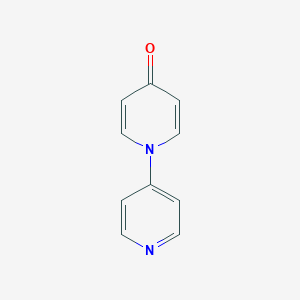
1-(4-Pyridyl)-4-pyridone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Pyridyl)-4-pyridone is an organic compound that features a pyridine ring substituted at the 4-position with a pyridone moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Pyridyl)-4-pyridone can be synthesized through several methods. One common approach involves the reaction of 4-pyridylboronic acid with a suitable pyridone precursor under Suzuki coupling conditions. This method typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki coupling reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
化学反応の分析
Types of Reactions: 1-(4-Pyridyl)-4-pyridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of pyridyl-pyridone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced pyridone compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Pyridyl-pyridone derivatives.
Reduction: Reduced pyridone compounds.
Substitution: Substituted pyridyl-pyridone compounds.
科学的研究の応用
1-(4-Pyridyl)-4-pyridone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of advanced materials and catalysts for industrial processes.
作用機序
The mechanism of action of 1-(4-Pyridyl)-4-pyridone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing the reactivity and stability of these complexes. Additionally, its ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry .
類似化合物との比較
1-(4-Pyridyl)piperazine: This compound shares the pyridyl group but has a piperazine ring instead of a pyridone moiety.
4,4’-Bipyridine: A compound with two pyridine rings connected by a single bond, used in coordination chemistry.
4-Aminopyridine: A pyridine derivative with an amino group at the 4-position, known for its biological activity.
Uniqueness: 1-(4-Pyridyl)-4-pyridone is unique due to its combination of a pyridyl and pyridone moiety, which imparts distinct chemical properties and reactivity. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its similar counterparts .
生物活性
1-(4-Pyridyl)-4-pyridone, a compound with the chemical formula C10H8N2O, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
This compound features a pyridine ring, which is essential for its biological activity. The compound's structure can be represented as follows:
The biological activity of this compound has been linked to several mechanisms:
- Antimalarial Activity : Research indicates that derivatives of this compound exhibit potent antimalarial effects against Plasmodium species. The compound acts primarily by inhibiting the plasmodial electron transport chain, particularly targeting the cytochrome bc1 complex .
- Antiviral Properties : Preliminary studies suggest that this compound may interfere with viral egress mechanisms, particularly in the context of emerging viruses like Marburg and Ebola. By inhibiting host-virus interactions, it shows promise as a broad-spectrum antiviral agent .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases. This activity is crucial for its potential application in neuroprotection and cardiovascular health.
Biological Activity Data Table
The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:
Case Study 1: Antimalarial Efficacy
A study conducted on a series of 4(1H)-pyridone derivatives, including this compound, demonstrated significant antimalarial activity against P. yoelii in murine models. The lead compound exhibited an ED50 value of 0.2 mg/kg, indicating a remarkable improvement in potency compared to earlier analogues .
Case Study 2: Antiviral Potential
In a preclinical trial evaluating small molecule inhibitors targeting viral egress mechanisms, compounds based on the structure of this compound showed promising results against Marburg virus in mouse models. These findings highlight the potential for further development into therapeutic agents for viral infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. Modifications at various positions on the pyridine ring can significantly impact biological activity:
- Halogen Substitution : Introducing halogens at specific positions (e.g., C3) has been shown to enhance antimalarial potency.
- Aromatic Modifications : Alterations to the distal aromatic ring can lead to improved solubility and bioavailability, critical factors for therapeutic application.
特性
IUPAC Name |
1-pyridin-4-ylpyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAONXCQPEJFHIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=CC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














